Journal Name:Fashion and Textiles
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Mesoporous Ni/Al-MCM-41 catalysts for highly active and selective hydrodeoxygenation of anisole to cyclohexane
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.apcata.2023.119313
Ni/Al-MCM-41(x) catalysts were synthesized and tested in the hydrodeoxygenation of anisole as a model compound of bio-oil. Prepared catalysts behave as bifunctional metal-acid catalysts combining the metal function of the reduced Ni nanoparticles with the acid function of the Al-MCM-41 supports. Nickel loading in the catalysts was maintained constant (5 wt%), while Al content in the supports was varied (Si/Al molar ratios x = 120, 90, 60 and 30). The Ni/Al-MCM-41(x) catalysts showed significantly higher hydrodeoxygenation activities than the reference Ni/Al2O3 and the Ni/MCM-41 catalyst without Al. In addition, they showed high selectivity towards the formation of the deoxygenated products, with more than 96% selectivity to cyclohexane. The best activity and selectivity results were obtained with the Ni/Al-MCM-41(90) catalyst. This result was attributed to an optimum balance of metal and acid sites, both of which participate in different steps of anisole hydrodeoxygenation and generate a synergistic effect.
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Construction of NH2-MIL-101(Fe)@Bi2MoO6 S‐scheme heterojunction for efficient and selective photocatalytic CO2 conversion to CO
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.apcata.2023.119350
Developing efficient photocatalyst to promote the conversion of CO2 into value-added chemicals remains challenging. Here, novel NH2-MIL-101(Fe)@Bi2MoO6 S-scheme heterojunctions were fabricated via a solvothermal method, in which Bi2MoO6 (BMO) nanoparticles uniformly growing on the NH2-MIL-101(Fe) (NM101) octahedrons with intimate contact interface. The resultant heterojunctions revealed significantly enhanced activity for CO2 photoreduction. The optimal performance was achieved when the content of BMO was 10 wt%, and the formation rate of CO reached 67.0 μmol·g-1·h-1 under visible light illumination (with apparent quantum efficiency of 0.09% at 450 nm), which was 3.2-fold of individual NM101. The boosting activity benefited from the formation of S-scheme heterojunction at the NM101@BMO interfaces, which facilitated the separation of photoinduced electron-hole pairs with strong redox ability at the interface. This S-scheme charge transfer mechanism was further validated by the in-situ XPS and fluorescence probe molecular experiment. Besides, the intermediates and preliminary mechanism of photoreaction were unraveled based on in-situ DRIFTS analysis. This work provides some novel insights for designing efficient S-scheme photocatalysts for CO2 photoreduction.
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Phyllosilicate-derived Ni catalysts with small nanoparticle size and strong metal-support interaction for efficient and robust decomposition of ammonia
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.apcata.2023.119344
Ammonia decomposition is a structure-sensitive reaction, so the difference in structure of similar catalysts may have a great impact on the catalytic performance of ammonia decomposition reaction. However, it is not clear which structural properties can play a role in ammonia decomposition reaction and the degree of influence on catalytic performance. To explore this question, ammonia evaporation-hydrothermal (AEH), impregnation (IM), and evaporation-induced self-assembly (EISA) methods were used to synthesize Ni/SiO2 catalysts to obtain carbon-free hydrogen from catalyzing NH3 decomposition reaction. Among the three, the Ni/SiO2 catalyst synthesized via ammonia evaporation-hydrothermal method is the smallest in terms of Ni nanoparticles (~3.0 nm) and the strongest Ni-SiO2 interaction. For ammonia decomposition, it is the highest in activity and thermal stability. The NH3 conversion at 650 °C and 30 000 mL gcat-1h-1 (GHSV) over Ni/SiO2-AEH was close to 90% and remained stable in an evaluation period of 60 h.
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In-situ Raman Unveiled Nb-O-Bond-Dependency Selectivity for Methanol Electro-Oxidation at High Current Density
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.apcata.2023.119341
Selective methanol oxidation reaction (MOR) to value-added formate can maximize the energy utilization by replacing the high onset-potential and sluggish oxygen evolution reaction. However, to date, only first-row 3d transition metal oxides exhibit the capacity of selective MOR, motivating the design of new kinds of electrocatalysts to further enhance the performance. Here we develop amorphous Nb2O5 as an efficient electrocatalyst, for the first time, for selective MOR to formate, with a low operating potential of 1.47 V vs. RHE to achieve the industry-relevant current densities (>100 mA cm-2) with a formate Faradaic efficiency of ~100%. We demonstrate, via operando Raman measurements, that this superior electrochemical MOR capacity originates from the in-situ induced short Nb-O bonds from the amorphous structure. Besides, the interface between amorphous Nb2O5 and nickel foam could also faciltate the MOR. This work may provide insights for designing novel transition metal oxides as efficient catalysts for selective MOR.
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Zinc-assisted nanometric Pt cluster stabilized on KL zeolite via atomic layer deposition for the n-heptane aromatization
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.apcata.2023.119308
Nanometric Pt clusters show promising applications in alkane reforming. However, stabilizing the nanometric Pt clusters on the zeolite at high temperature is still challenging. Herein, we fabricate the zinc-assisted nanometric Pt cluster stabilized on the KL zeolite using atomic layer deposition technology. The deposition of Zn significantly enhances the stability of nanometric Pt cluster and, therefore, makes PtZn3/KL as a robust n-heptane dehydrocyclization catalyst. Systematic characterizations combined with DFT calculations disclose that the deposited Zn species donate electrons to Pt and thus promote the cleavage of C-H bond of n-heptane and facilitate the dehydrocyclization of alkene-like intermediates (σC7=) to aromatics. In addition, an easier desorption of toluene benefits the high reactivity of PtZn3/KL catalyst by preventing the dehydrogenation and cleavage of C-C bonds to form the by-products or coke deposition. This method for enhancing the stability of nanometric Pt clusters paves a way for designing high-efficient dehydrocyclization catalysts.
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Higher acidity promoted photodegradation of fluoroquinolone antibiotics under visible light by strong interaction with a niobium oxide based zeolitic octahedral metal oxide
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.apcata.2023.119284
Zeolitic octahedral metal oxide based on niobate (ZOMO-NbOx) with high acidity is synthesized as an effective catalyst for fluoroquinolone antibiotics degradation under visible light. Higher acidity promoted the adsorption of ciprofloxacin (CIP), a represented fluoroquinolone antibiotic, on ZOMO-NbOx. The adsorption of CIP on ZOMO-NbOx enables the material to expand the light-absorbing region from UV to visible range through the ligand to metal charge transfer. ZOMO-NbOx shows high catalytic activity with the total over frequency (TOF) value (22.27 μmolCIP min-1 gcat-1), which is 53 times higher than of the commercial Nb2O5 (0.42 μmolCIP min-1 gcat-1). The stable heterogeneous ZOMO-NbOx is reused 5 times without loss of activity. ZOMO-NbOx shows good resistance to inorganic ions and humic acids (HAs), and CIP is able to be degraded by the catalyst from various natural freshwater bodies. The intermediate products are determined, and the degradation pathways are proposed.
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Recent advances in rhenium-based nanostructures for enhanced electrocatalysis
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.apcata.2023.119304
Precious metals and related compounds typically exhibit superb catalytic activity for electrocatalytic water splitting. However, further enhancement of catalytic performance encounters a bottleneck that originates from limited regulation strategies. As an electrocatalyst, rhenium (Re)-based materials have become high-potential catalytic materials in recent years due to their unique 1 T (1Tʹ) phase structure, weak interlayer coupling, direct bandgap semiconductivity, and in-plane anisotropy. These materials have elicited considerable attention in the field of electrocatalytic water splitting. In this paper, we highlighted recent progress in regulation strategies for Re-based electrocatalysts to provide references for the study of Re-based electrocatalytic materials. First, we introduce the basic mechanism of the Re-based electrocatalytic process. Then, we provide an in-depth discussion of the regulatory strategies used to enhance the catalytic activity of Re-based electrocatalysts, including edge site, defect/vacancy engineering, interface engineering, and phase engineering strategies. We also summarize current challenges in Re-based electrocatalysts and present possible prospects for the design of highly efficient Re-based electrocatalysts in the future.
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Investigation on site-specific tolerance to water for solid acid catalysts employed for a model reaction of solketal formation
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.apcata.2023.119268
The glycerol value addition by ketalization with acetone leads to solketal. Herein, we demonstrate the comparative efficiency of Brønsted and Lewis acid sites, using Hβ-zeolite & sulfated zirconia (SO42--ZrO2) as Brønsted and Lewis acid catalysts, respectively, for ketalization of glycerol to solketal. The catalysts were characterized using conventional techniques. Total acidity of both catalysts was ascertained with NH3-TPD. The sulfur content of SO42--ZrO2 was determined by CHNS analysis. The Brønsted/Lewis character of total acid sites for both catalysts was determined using FTIR of pyridine-Chemisorbed catalysts. Studies revealed that 5% (w/w) catalyst, 25 °C temperature and 2-hour reaction time were optimum parameters for Hβ-zeolite while, SO42--ZrO2 required 50 °C to match the performance. Hβ-zeolite exhibited higher selectivity at lower temperatures towards ketal and reusability without any performance drop upto 10 cycles. The performance-edge vis-à-vis reusability of catalysts indicated tolerance of Lewis acid sites towards hydration, where Hβ-zeolite outperforms SO42--ZrO2.
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Mechanochemical regulation of the nickel species coordination environment on Ni/Beta catalysts to enhance propylene dimerization
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.apcata.2023.119289
Propylene oligomerization over nickel-based catalysts has been developed as an attractive route to produce high-value fine chemicals and clean fuels. In this work, the coordination environment of nickel species on high-loading Ni/Beta catalysts is successfully regulated by mechanochemistry, exhibiting a remarkable promotion in activity for propylene dimerization. The optimized ball-milled catalyst with rich four-coordinated nickel species exhibits a higher initial rate of 139.6 molC3=/(molNi·h) than the conventional impregnated catalyst (57.5 molC3=/(molNi·h)). Mechanochemistry induces a strong metal-support interaction by transforming more Ni species into the zeolite channel to generate four-coordinated Ni cations, boosting the adsorption and activation of propylene. Additionally, in-situ Fourier Transform Infrared experiments reveal that propylene dimerization complies with the Cossee-Arlman mechanism via the initial π-adsorption of propylene instead of σ-adsorption. The steric hindrance of the Ni-alkyl intermediate is critical for product selectivity, driving the dimer distribution away from thermodynamic equilibrium and resulting in preferential 1,2-insertion and 2,2-insertion products.
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OSDA-free and seed-assisted synthesis of MOR/ZSM-5 co-crystallized zeolite for toluene alkylation with ethanol
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.apcata.2023.119324
Recently, the research of co-crystallized zeolites and their application in heterogeneous catalysis are very active. Herein, the synthesis of MOR/ZSM-5 co-crystallized zeolites is achieved via a facile OSDA-free and seed-assistant hydrothermal method. The prepared samples are characterized by XRD, FT-IR, SEM, N2 adsorption-desorption and 27Al/29Si MAS NMR to systematically evaluate the effects of crystallization time on the structural properties. The results reveal that the phase compositions of the crystalline products switch from ZSM-5 to co-crystallized MOR/ZSM-5 and finally to MOR with the extending of crystallization time from 12 to 72 h, where common composite building units play a vital role. Furthermore, the synthesized M/Z-48 catalyst exhibits a remarkable catalytic activity and stability in the alkylation of toluene with ethanol due to the reasonable acidity and textural properties provided by the composite structure of MOR and ZSM-5 zeolites.
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